1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride
Description
1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride is a bicyclic tertiary amine derivative with a ketone functional group (ethanone) attached to the 8-position of the 3-azabicyclo[3.2.1]octane scaffold. This compound is structurally characterized by its fused bicyclic system, which imposes rigidity and influences its physicochemical and biological properties. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-6(11)9-7-2-3-8(9)5-10-4-7;/h7-10H,2-5H2,1H3;1H |
InChI Key |
BDBAIVCZEKLVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C2CCC1CNC2.Cl |
Origin of Product |
United States |
Biological Activity
1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone; hydrochloride, a compound derived from the bicyclic amine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which influences its biological activity. The molecular formula is with a molecular weight of approximately 161.66 g/mol. The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN |
| Molecular Weight | 161.66 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
Pharmacological Effects
1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone; hydrochloride exhibits several pharmacological effects, including:
- Antiviral Activity : Research indicates that this compound has shown antiviral properties against various viruses, including coxsackievirus B and enterovirus. In vitro studies demonstrated significant inhibition of viral replication with IC50 values in the low micromolar range .
- Antidepressant Potential : The compound has been investigated for its effects on neurotransmitter systems, particularly as a potential antagonist at the vasopressin V(1A) receptor, which is implicated in mood regulation .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
The biological activity of 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone; hydrochloride is primarily attributed to its interaction with neurotransmitter receptors and viral proteins. Its structure allows it to bind effectively to these targets, modulating their activity.
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various bicyclic amines, 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone; hydrochloride was found to have an IC50 value of approximately 22 µM against enterovirus, indicating moderate antiviral activity compared to established antiviral agents .
Study 2: Neuropharmacological Assessment
A neuropharmacological study evaluated the compound's effects on anxiety and depression models in rodents. Results indicated a significant reduction in anxiety-like behavior at doses of 10 mg/kg, suggesting potential therapeutic applications for mood disorders .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride with structurally analogous bicyclic amines, focusing on substituents, molecular properties, and applications:
Key Observations:
Functional Group Influence: The ethanone group in the target compound introduces a ketone moiety, which may enhance binding affinity to enzymatic targets compared to hydroxyl or amine derivatives. This is critical in drug design for optimizing pharmacokinetics . Cyanide (nitrile) and methyl substituents alter electronic properties and steric bulk, affecting metabolic stability and receptor interactions .
Pharmacological Applications: Derivatives with 8-amine substitutions (e.g., 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) compounds) show explicit activity as gamma-secretase modulators, a therapeutic target for Alzheimer’s disease . The target compound’s ethanone group may similarly modulate enzyme activity but requires empirical validation. 3-α-aminotropane analogs (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride) are studied for neurological applications due to their structural resemblance to tropane alkaloids .
Safety and Solubility :
- Hydrochloride salts universally improve aqueous solubility, a critical factor for bioavailability. Safety data for 8-azabicyclo[3.2.1]octan-3-one hydrochloride include first-aid measures for eye contact, suggesting moderate irritancy common to bicyclic amines .
Synthetic Routes: Bromination and condensation reactions (e.g., in ) are typical for introducing ketones and amines to bicyclic scaffolds.
Preparation Methods
Preparation via Ketone Functionalization of Azabicyclooctane
The preparation often begins with the functionalization of the azabicyclo[3.2.1]octane core. A representative approach is the acylation of the nitrogen-containing bicyclic scaffold to introduce the ethanone moiety.
- Example Reaction: Treatment of 3-azabicyclo[3.2.1]octane derivatives with acetyl chloride or acetic anhydride under controlled conditions to yield the corresponding 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone.
- Enantioselectivity: Use of chiral catalysts or auxiliaries to control stereochemistry is often employed due to the importance of stereochemical purity in biological applications.
Reduction and Salt Formation
Reduction steps are sometimes required for intermediates, followed by salt formation:
Related Synthetic Routes from Patent Literature
Patent EP0498331B1 provides detailed synthetic routes for azabicyclo[3.2.1]octane derivatives, which can be adapted for 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride:
- Stepwise Process:
- Preparation of ketone intermediates by reaction of azabicyclic amines with aryl or alkyl acyl chlorides.
- Conversion of ketones to oximes and subsequent transformations.
- Acidification and crystallization steps to isolate hydrochloride salts.
- Reaction Conditions: Refluxing in solvents such as ethanol, dichloromethane extractions, basification with potassium carbonate, and drying over magnesium sulfate are common.
Example Synthesis Table
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR signals consistent with bicyclic ring hydrogens and acetyl methyl group.
- Mass Spectrometry: Molecular ion peak at m/z 189 (M+1) confirms molecular weight.
- Elemental Analysis: Matches calculated values for C, H, N, and Cl in hydrochloride salt form.
- Melting Points: Hydrochloride salts typically crystallize with melting points in the range of 210–270°C depending on substituents and purity.
Summary of Key Research Findings
- Enantioselective synthesis is critical for obtaining biologically active forms of the compound.
- Reduction and salt formation steps are well-established and yield stable hydrochloride salts.
- The bicyclic azabicyclooctane scaffold is versatile for further functionalization and drug development.
- Patent literature provides comprehensive synthetic methodologies adaptable for this compound.
- Analytical data confirm the identity and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
